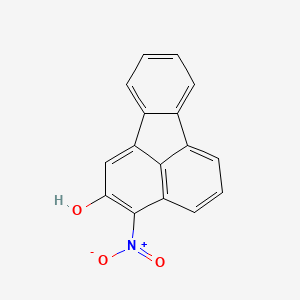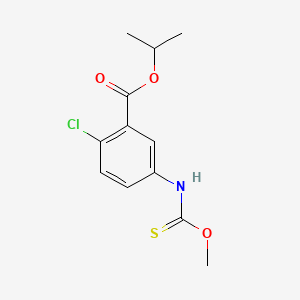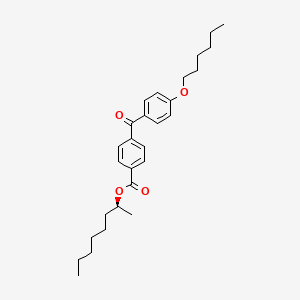
Tetrapotassium P,P'-((2-hydroxypropane-1,3-diyl)bis(oxyethylene)) diphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrapotassium P,P’-((2-hydroxypropane-1,3-diyl)bis(oxyethylene)) diphosphate is a chemical compound with the molecular formula C7H18O11P2K4 and a molecular weight of 492.52 g/mol. It is known for its unique structure, which includes two phosphate groups connected by a bis(oxyethylene) bridge to a hydroxypropane moiety. This compound is used in various scientific and industrial applications due to its chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetrapotassium P,P’-((2-hydroxypropane-1,3-diyl)bis(oxyethylene)) diphosphate typically involves the reaction of 2-hydroxypropane-1,3-diol with ethylene oxide to form the bis(oxyethylene) intermediate. This intermediate is then reacted with phosphorus oxychloride (POCl3) under controlled conditions to introduce the phosphate groups. The final step involves neutralizing the reaction mixture with potassium hydroxide (KOH) to obtain the tetrapotassium salt.
Industrial Production Methods
In industrial settings, the production of Tetrapotassium P,P’-((2-hydroxypropane-1,3-diyl)bis(oxyethylene)) diphosphate is carried out in large reactors where the reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure high yield and purity. The process involves continuous monitoring and adjustment of the reaction parameters to optimize the production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Tetrapotassium P,P’-((2-hydroxypropane-1,3-diyl)bis(oxyethylene)) diphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The phosphate groups can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce alcohols or other reduced forms of the compound.
Applications De Recherche Scientifique
Tetrapotassium P,P’-((2-hydroxypropane-1,3-diyl)bis(oxyethylene)) diphosphate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: The compound is employed in biochemical assays and as a buffer in biological experiments.
Industry: The compound is used in the production of detergents, water treatment chemicals, and as a corrosion inhibitor.
Mécanisme D'action
The mechanism of action of Tetrapotassium P,P’-((2-hydroxypropane-1,3-diyl)bis(oxyethylene)) diphosphate involves its interaction with molecular targets such as enzymes and receptors. The phosphate groups can form complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s ability to act as a chelating agent allows it to sequester metal ions, thereby affecting their availability and activity in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrapotassium ethylenediaminetetraacetate: This compound is also a tetrapotassium salt with chelating properties but has a different structure and molecular formula.
Tetrapotassium pyrophosphate: Another tetrapotassium salt used in similar applications but with a simpler structure.
Uniqueness
Tetrapotassium P,P’-((2-hydroxypropane-1,3-diyl)bis(oxyethylene)) diphosphate is unique due to its specific structure, which provides distinct chemical properties and reactivity. Its ability to form stable complexes with metal ions and its versatility in various chemical reactions make it a valuable compound in both scientific research and industrial applications.
Propriétés
Numéro CAS |
94313-95-8 |
|---|---|
Formule moléculaire |
C7H14K4O11P2 |
Poids moléculaire |
492.52 g/mol |
Nom IUPAC |
tetrapotassium;2-[2-hydroxy-3-(2-phosphonatooxyethoxy)propoxy]ethyl phosphate |
InChI |
InChI=1S/C7H18O11P2.4K/c8-7(5-15-1-3-17-19(9,10)11)6-16-2-4-18-20(12,13)14;;;;/h7-8H,1-6H2,(H2,9,10,11)(H2,12,13,14);;;;/q;4*+1/p-4 |
Clé InChI |
JCJAZNYDLNKWBU-UHFFFAOYSA-J |
SMILES canonique |
C(COP(=O)([O-])[O-])OCC(COCCOP(=O)([O-])[O-])O.[K+].[K+].[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


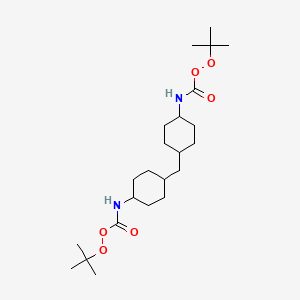
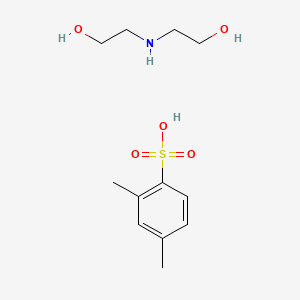



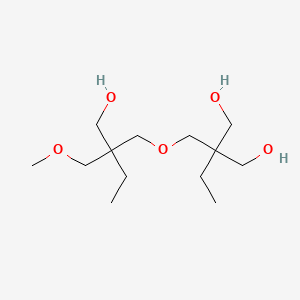
![N-[2-[(2-Aminoethyl)amino]ethyl]-9,12,15-octadecatrienamide](/img/structure/B12675212.png)
![2-Amino-4-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]aminotoluene](/img/structure/B12675214.png)

![Tris[2,4,6-tris(1-phenylethyl)phenyl] phosphate](/img/structure/B12675221.png)
![Ethyl 2-[[2-[(2-ethylhexyl)oxy]ethylidene]amino]benzoate](/img/structure/B12675227.png)
